
5-氟-2-甲基苯乙腈
描述
Synthesis Analysis
The synthesis of fluorinated acetonitriles is often carried out using green protocols or by employing reagents that introduce fluorine atoms into specific positions of the molecule. For instance, a fluorinated α-aminonitrile compound was synthesized following a green protocol and characterized using spectral and X-ray crystallographic analyses . Another method for introducing fluorine alpha to a cyano group involves the treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST) . These methods could potentially be adapted for the synthesis of 5F2MPA.
Molecular Structure Analysis
The molecular structure of fluorinated acetonitriles is typically characterized using spectroscopic techniques and X-ray crystallography. For example, the equilibrium geometry of a fluorinated α-aminonitrile was obtained using DFT-B3LYP/6-311++G(d,p) method, and its structure was confirmed by X-ray diffraction . Similarly, the geometrical parameters of 5-fluoro-2-methylbenzonitrile were predicted using DFT calculations, which could be analogous to the structure of 5F2MPA .
Chemical Reactions Analysis
The reactivity of fluorinated acetonitriles can lead to unexpected products, as seen in the isolation and characterization of a trimeric impurity from 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile . The reactivity surfaces and molecular descriptors of these compounds are analyzed to explain their behavior in various reactions, which could be relevant to understanding the reactivity of 5F2MPA .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acetonitriles are explored through various analyses. The vibrational and NMR spectra provide information on the molecular vibrations and the chemical environment of the nuclei, respectively . The thermal properties are also examined, as seen in the analysis of a 5-fluorouracil derivative . Additionally, the Non-Linear Optical (NLO) properties, thermodynamic properties, and Molecular Electrostatic Potential (MEP) are calculated to understand the stability and electronic properties of these molecules .
科学研究应用
癌症治疗和作用机制
- 5-氟尿嘧啶 (5-FU) 机制和策略:5-氟尿嘧啶广泛用于癌症治疗。对其作用机制的深入了解已导致增强其抗癌活性的策略,尽管耐药性仍然是一个挑战。DNA 微阵列分析等创新技术有望识别介导对 5-FU 耐药的基因,从而可能为基于 5-FU 的化疗提供新的治疗靶点或预测性生物标志物 (Longley、Harkin 和 Johnston,2003)。
材料科学和电化学应用
- 用于电荷存储的氟代聚吲哚:高性能聚(5-氟吲哚)作为电荷存储材料的开发表明氟代聚合物在科学研究和工业应用中的重要性。这项工作展示了氟聚合物的优异电化学性能,使其成为超级电容器应用的有前途的材料 (王等人,2019)。
分析和环境检测
- 测定医院废水中 5-氟尿嘧啶:开发了一种测定医院废水中 5-氟尿嘧啶 (5-FU) 的方法,突出了抗肿瘤剂对环境的影响。这种分析工具对于监测细胞毒药物对环境的污染至关重要,可为评估医院废水中的 5-FU 提供必要的数据 (马尼克等人,2004)。
分子影像和 PET 示踪剂
- mGluR5 PET 示踪剂 [(18)F]FPEB 的制备:[(18)F]FPEB 是一种用于代谢型谷氨酸受体亚型 5 (mGluR5) 的 PET 显像剂,其自动放射合成方法的开发展示了氟化化合物在促进神经学研究的先进成像技术中的作用 (林等人,2014)。
癌症治疗中的表观遗传修饰
- 5-FU 耐药结肠癌中 Nrf2 的表观遗传修饰:本研究探讨了与 5-氟尿嘧啶耐药的结肠癌细胞中 Nrf2 诱导相关的表观遗传变化,揭示了 TET 依赖性 DNA 去甲基化在耐药表达中的作用。此类见解有助于理解化疗耐药的分子基础以及克服它的潜在策略 (姜等人,2014)。
安全和危害
5-Fluoro-2-methylphenylacetonitrile is considered hazardous. It is harmful to the skin, eyes, and respiratory system and may be toxic if inhaled or swallowed . Prolonged exposure should be avoided . It is recommended to use personal protective equipment/face protection and ensure adequate ventilation when handling this chemical .
属性
IUPAC Name |
2-(5-fluoro-2-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYCHCYSJJZVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379135 | |
| Record name | 5-Fluoro-2-methylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylphenylacetonitrile | |
CAS RN |
80141-97-5 | |
| Record name | 5-Fluoro-2-methylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 80141-97-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

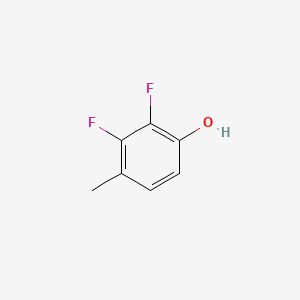
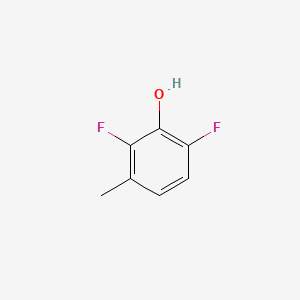
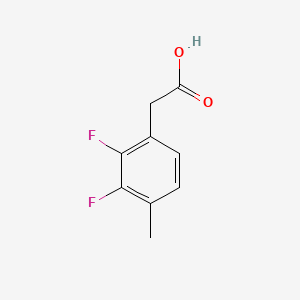

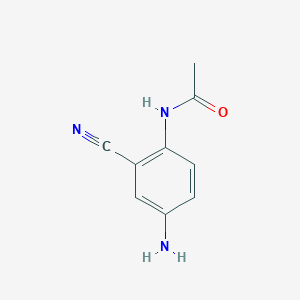
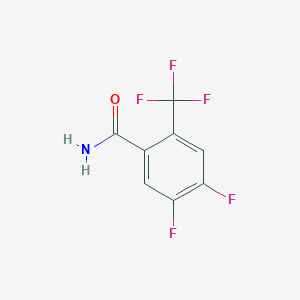

![1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B1304735.png)
acetate](/img/structure/B1304737.png)

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)


